molecular formula C17H22F3N5O2 B2371102 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1421517-01-2

1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B2371102
CAS No.: 1421517-01-2
M. Wt: 385.391
InChI Key: XHTDYCBFTIKHCA-UHFFFAOYSA-N
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Description

1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a complex organic compound with multiple functional groups, including a urea moiety, a tert-butyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1: The synthesis of 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can be achieved through a multi-step process starting with the preparation of the appropriate phenyl isocyanate derivative. This derivative can be synthesized from the reaction of tert-butyl phenylamine with phosgene.

  • Route 2: The key intermediate, 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, can be synthesized via a cyclization reaction involving the condensation of appropriate hydrazine and trifluoroacetyl compounds.

Industrial Production Methods:

  • While specific industrial production methods for this compound are proprietary and vary by manufacturer, they typically involve scale-up versions of laboratory synthesis routes with optimizations for yield, purity, and safety. Reaction conditions such as temperature, pressure, solvent selection, and purification techniques are finely tuned to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Given the presence of functional groups like urea and triazole, the compound can undergo oxidation reactions under specific conditions.

  • Reduction: The compound can be reduced using standard reducing agents, particularly targeting the urea or triazole functionalities.

  • Substitution: Various nucleophiles can substitute at the tert-butyl group or other reactive sites.

Common Reagents and Conditions:

  • Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols for substitution reactions.

Major Products:

  • Oxidation of the compound can lead to the formation of oxo-derivatives, while reduction can result in alcohols or amines depending on the reduction pathway. Substitution reactions can yield a wide variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • This compound can be used as a building block for the synthesis of more complex molecules, particularly in the study of reaction mechanisms involving urea and triazole functionalities.

Biology:

  • The compound has potential use in biological assays to study enzyme inhibition or protein interaction due to its unique structural features.

Medicine:

  • In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation. Its unique trifluoromethyl-triazole moiety is of particular interest in drug design.

Industry:

  • It may be used in the development of new materials with specific properties, such as polymers or coatings, due to the presence of multiple functional groups.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves interactions with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with protein active sites, while the triazole ring can participate in π-stacking or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)ethyl)urea: Lacks the trifluoromethyl group, resulting in different chemical properties.

  • 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-ethyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea: Has an ethyl group instead of a trifluoromethyl group, impacting its reactivity and biological activity.

Uniqueness:

  • The presence of the trifluoromethyl group in 1-(4-(tert-butyl)phenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea confers unique electronic and steric properties, enhancing its potential as a pharmacophore in drug design and a functional moiety in materials science.

This deep dive into this compound covers its synthesis, reactions, applications, mechanism, and comparisons, highlighting its scientific significance and potential.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N5O2/c1-16(2,3)11-5-7-12(8-6-11)22-14(26)21-9-10-25-15(27)24(4)13(23-25)17(18,19)20/h5-8H,9-10H2,1-4H3,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTDYCBFTIKHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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